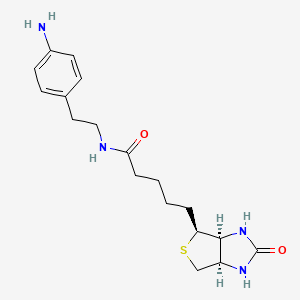

Biotin-Aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Biotine-aniline, également connue sous le nom de N-(4-aminophénéthyl)-biotinamide, est un composé de formule moléculaire C18H26N4O2S et de masse moléculaire 362,49 g/mol . C'est un dérivé de la biotine, une vitamine B hydrosoluble, et de l'aniline, un composé organique avec un groupe amino attaché à un cycle benzénique. La biotine-aniline est principalement utilisée comme sonde pour le marquage de l'ARN et de l'ADN en raison de sa grande réactivité et de sa spécificité .

Mécanisme D'action

Target of Action

Biotin-Aniline (Btn-An) is a probe that reacts strongly to RNA and DNA . It is primarily used to capture subcellular transcriptomes in living cells with high spatial specificity . The primary targets of this compound are the RNA and DNA molecules within the cell .

Mode of Action

This compound is a superior substrate for APEX2-mediated proximity labeling of RNA . This process involves the use of the APEX2 enzyme to label RNA molecules in close proximity, allowing for the identification and study of RNA within specific cellular compartments .

Biochemical Pathways

Biotin, a component of this compound, is a coenzyme for carboxylases in the transfer of one-carbon units to targeted substrates . These enzymes are involved in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . The biotin biosynthetic pathway can be divided into two stages: the generation of the pimelate moiety and the conserved biotin ring assembly pathway .

Pharmacokinetics

Biotin is rapidly absorbed after ingestion and exhibits peak plasma concentrations within 1 to 2 hours . Other pharmacokinetics studies showed that the half-life of biotin ranged from 1.8 to 18.8 hours following a single oral dose . The clearance of biotin from the circulation is rapid and mainly through urine .

Result of Action

The result of this compound’s action is the specific labeling of RNA within the mitochondria of cells . This allows for the study of RNA within specific cellular compartments, providing valuable insights into cellular function and the role of RNA in various biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of biotin synthesis can be affected by the availability of ATP and the presence of specific enzymes . Additionally, the action of this compound may be influenced by the specific cellular environment, including the presence of other molecules and the pH of the environment .

Analyse Biochimique

Biochemical Properties

Biotin-Aniline plays a significant role in biochemical reactions. It is a superior substrate for APEX2-mediated proximity labeling of RNA, showing approximately 25-fold higher efficiency compared to biotinyl tyramide (biotin-phenol; BP) when used with 0.5 mM substrate and 0.4-10 μg RNA/dot .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It is used to selectively capture newly transcribed RNA at subcellular locales in cultured cells . This helps in revealing nuclear lamina-associated mRNAs involved in controlling gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through a mechanism involving the metabolic incorporation of electron-rich ribonucleosides (e.g., 6-thioguanosine and 4-thiouridine) with a peroxidase-mediated proximity-dependent RNA labeling technique (APEX-seq) . This results in a sensitive method, termed MERR APEX-seq, for selectively profiling newly transcribed RNAs at specific subcellular locations in live cells .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to be highly efficient in laboratory settings. It is 20-fold more efficient than APEX-seq and offers both high spatial specificity and high coverage in the mitochondrial matrix .

Metabolic Pathways

This compound is involved in metabolic pathways that include the metabolic incorporation of electron-rich ribonucleosides

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la biotine-aniline implique la réaction de la biotine avec l'aniline dans des conditions spécifiques. Une méthode courante est le couplage de la biotine avec l'aniline en utilisant un réactif de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) en présence d'un catalyseur comme la 4-diméthylaminopyridine (DMAP). La réaction est généralement réalisée dans un solvant organique tel que le diméthylformamide (DMF) à température ambiante .

Méthodes de production industrielle

La production industrielle de la biotine-aniline suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction afin de garantir un rendement et une pureté élevés. Le produit final est purifié en utilisant des techniques telles que la chromatographie sur colonne et la recristallisation .

Analyse Des Réactions Chimiques

Types de réactions

La biotine-aniline subit diverses réactions chimiques, notamment :

Oxydation : La biotine-aniline peut être oxydée pour former des dérivés de biotine-quinone.

Réduction : La réduction de la biotine-aniline peut produire des dérivés de biotine-amine.

Substitution : La biotine-aniline peut subir des réactions de substitution nucléophile, où le groupe amino est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H2O2) et le permanganate de potassium (KMnO4).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des nucléophiles comme les halogénures, les thiols et les amines sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent la biotine-quinone, la biotine-amine et divers dérivés de biotine substitués .

Applications De Recherche Scientifique

La biotine-aniline possède un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme sonde pour le marquage et la détection de molécules spécifiques dans les réactions chimiques.

Médecine : Elle est utilisée dans les tests diagnostiques et la recherche thérapeutique pour marquer et suivre les biomolécules.

Industrie : La biotine-aniline est utilisée dans le développement de biosenseurs et d'autres outils analytiques.

Mécanisme d'action

La biotine-aniline exerce ses effets grâce à sa grande affinité pour l'ARN et l'ADN. Le composé marque spécifiquement l'ARN mitochondrial sans affecter l'ARN cytoplasmique. Ce marquage sélectif est obtenu grâce à la technique de marquage de proximité médiée par APEX2, où la biotine-aniline agit comme un substrat pour l'enzyme APEX2. L'enzyme catalyse la formation d'un intermédiaire réactif qui attache de manière covalente la biotine-aniline aux molécules d'ARN voisines .

Comparaison Avec Des Composés Similaires

La biotine-aniline est comparée à d'autres composés similaires tels que la biotine-phénol et la tyramide biotinylée :

Biotine-phénol : La biotine-aniline est un substrat supérieur pour le marquage médié par APEX2, offrant une efficacité et une spécificité plus élevées.

Tyramide biotinylée : La biotine-aniline offre une meilleure efficacité de marquage et une meilleure spécificité spatiale par rapport à la tyramide biotinylée.

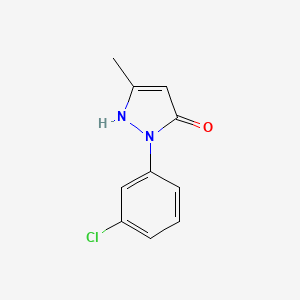

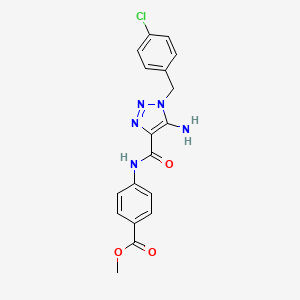

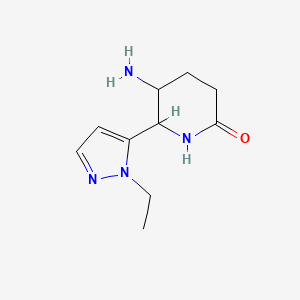

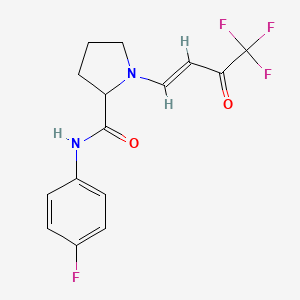

Liste des composés similaires

- Biotine-phénol

- Tyramide biotinylée

- Biotine-PEG-NH2

- Amine propargylique conjuguée à la biotine

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-aminophenyl)ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c19-13-7-5-12(6-8-13)9-10-20-16(23)4-2-1-3-15-17-14(11-25-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRRICHWBPPWDZ-ZOBUZTSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)

![4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3010607.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3010613.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide](/img/structure/B3010614.png)

![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)

![2-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B3010620.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3010622.png)